2-(2-Hydroxyethyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(2-Hydroxyethyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines elements of chromeno, pyrrole, and hydroxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-(arylidene)-2-substituted oxazol-5(4H)-ones with activated methylene isocyanides can lead to the formation of pyrrole derivatives . This reaction is often catalyzed by a base and occurs at room temperature, making it environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the hydroxyphenyl or chromeno moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
2-(2-Hydroxyethyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials, such as polymers and dyes, due to its chromeno and pyrrole moieties.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The hydroxyphenyl and chromeno groups can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. Additionally, the compound may inhibit or activate certain enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-c]pyrrole-4,6-(5H)-dione: Used in photovoltaic cells.
Hexahydropyrrolo[3,4-b]pyrrole-fused quinolines: Synthesized via cycloaddition reactions.
Uniqueness
2-(2-Hydroxyethyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of chromeno, pyrrole, and hydroxyphenyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C20H17NO5 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)-1-(3-hydroxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C20H17NO5/c1-11-5-6-15-14(9-11)18(24)16-17(12-3-2-4-13(23)10-12)21(7-8-22)20(25)19(16)26-15/h2-6,9-10,17,22-23H,7-8H2,1H3 |
InChI Key |
KAZZQTPYVBRVJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCO)C4=CC(=CC=C4)O |
Origin of Product |
United States |
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